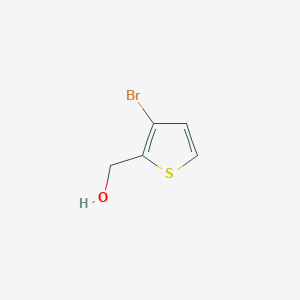













|
REACTION_CXSMILES
|
Br[C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH2:7][OH:8].[O:9]1CCC[CH2:10]1.C([Li])CCC.CN(C)C=O>O.CO>[OH:8][CH2:7][C:3]1[S:4][CH:5]=[CH:6][C:2]=1[CH:10]=[O:9]
|


|
Name
|
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(SC=C1)CO
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
7.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
To a stirred, chilled
|
|
Type
|
TEMPERATURE
|
|
Details
|
chilled for 1 hr
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
was transferred via canula to a vessel
|
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was removed in vacuo
|
|
Type
|
EXTRACTION
|
|
Details
|
the residue was extracted with dichloromethane
|
|
Type
|
WASH
|
|
Details
|
The combined organic phase was washed with 5% sodium bicarbonate solution and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by high performance liquid chromatography (silica gel, eluted with 40% ethyl acetate in hexane)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC=1SC=CC1C=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.5 g | |
| YIELD: PERCENTYIELD | 35% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |